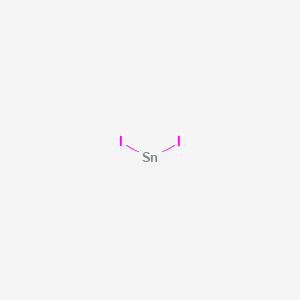

ヨウ化スズ(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tin(II) iodide, also known as stannous iodide, is a chemical compound with the formula SnI₂. It is an ionic tin salt of iodine and appears as a red to red-orange solid. The compound has a molar mass of 372.519 g/mol, a melting point of 320°C, and a boiling point of 714°C . Tin(II) iodide is known for its reducing properties and is used in various chemical reactions and industrial applications.

科学的研究の応用

Tin(II) iodide is a versatile compound with a range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of tin-based perovskites for solar cells. .

Biology: Employed in the preparation of organic-inorganic hybrid materials with potential biological applications.

Medicine: Investigated for its potential use in medical imaging and as an analytical reagent.

Industry: Utilized in semiconductor technology, photonics, and the preparation of thin films for electronic and optoelectronic devices

作用機序

Target of Action

Tin(II) iodide, also known as stannous iodide, is an ionic tin salt of iodine with the formula SnI2 . It is primarily used as a reducing agent in various chemical reactions. The primary target of Tin(II) iodide is the reactant that needs to be reduced.

Mode of Action

As a reducing agent, Tin(II) iodide donates electrons to other substances in a chemical reaction, leading to a reduction in the oxidation state of the substance . This electron donation can result in significant changes in the chemical structure and properties of the target substance.

Action Environment

The action of Tin(II) iodide can be influenced by various environmental factors. For instance, its reducing power can be affected by the pH of the environment, the presence of other substances that can act as oxidizing agents, and the temperature . Moreover, Tin(II) iodide is a red to red-orange solid with a melting point of 320 °C and a boiling point of 714 °C , suggesting that it is stable under a wide range of temperatures.

生化学分析

Biochemical Properties

Tin(II) iodide perovskite-based structures can be employed in sensitizers, photodetectors, and sensors due to their tunable bandgap, high absorption coefficient, and efficient charge carrier transport .

Cellular Effects

It finds application as an analytical reagent in the determination of rhodium and iridium by spectrophotometry .

Molecular Mechanism

The reaction between DMSO molecules and Lewis’ acid Tin(II) iodide produced the intermediate adduct SnI2·3DMSO, that competently slows the reaction between SnI2 and methylammonium iodide (MAI), producing an even and pinhole-free MASnI3 layer by micron-sized grains afterward the DMSO molecules are removed by annealing at 100 °C .

Temporal Effects in Laboratory Settings

It is widely used to fabricate organic–inorganic solar cells, light-emitting devices, and secondary batteries . It acts as a reducing agent .

準備方法

Synthetic Routes and Reaction Conditions: Tin(II) iodide can be synthesized by heating metallic tin with iodine in the presence of 2 M hydrochloric acid. The reaction is as follows:

Sn+I2→SnI2

Another method involves dissolving tin or its oxide in hydriodic acid .

Industrial Production Methods: In industrial settings, tin(II) iodide is often produced through high-temperature fractional distillation. This method involves synthesizing the compound in solution, from elemental mixtures at atmospheric pressure, or in a vacuum, followed by purification through fractional distillation to achieve high purity levels .

Types of Reactions:

Oxidation: Tin(II) iodide can be oxidized to tin(IV) iodide (SnI₄) in the presence of strong oxidizing agents.

Reduction: It acts as a reducing agent and can reduce other compounds.

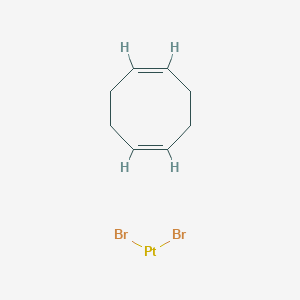

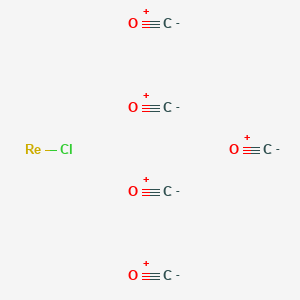

Substitution: Tin(II) iodide can undergo substitution reactions with various ligands.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizers like chlorine or bromine.

Reducing Agents: Tin(II) iodide itself acts as a reducing agent.

Substitution Reactions: Ligands such as phosphines or amines.

Major Products Formed:

Oxidation: Tin(IV) iodide (SnI₄).

Reduction: Reduced forms of other compounds.

Substitution: Complexes with substituted ligands

類似化合物との比較

Tin(IV) iodide (SnI₄): A higher oxidation state of tin iodide with different chemical properties.

Tin(II) chloride (SnCl₂): Another tin(II) compound with chloride instead of iodide.

Tin(II) bromide (SnBr₂): Similar to tin(II) iodide but with bromide ions.

Uniqueness: Tin(II) iodide is unique due to its specific red to red-orange color, reducing properties, and its role in the synthesis of tin-based perovskites. Its ability to form stable complexes and its applications in various fields make it distinct from other tin compounds .

特性

IUPAC Name |

tin(2+);diiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sn/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDNNCYXCFHBGG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sn+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。